Cas no 52508-90-4 (4-Methoxy-2-oxoindoline-3-carbaldehyde)
4-Methoxy-2-oxoindoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-2-oxoindoline-3-carbaldehyde
- 4-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde
- SB65734
- 52508-90-4
- 4-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
- DTXSID30856850
-
- Inchi: 1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-12)10(13)11-7/h2-6H,1H3,(H,11,13)
- InChI Key: ZTMVSLJIZDUVGY-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1C(C=O)C(N2)=O
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.4Ų
4-Methoxy-2-oxoindoline-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149158-1g |
4-methoxy-2-oxoindoline-3-carbaldehyde |
52508-90-4 | 95% | 1g |
$403 | 2024-07-15 | |
| Chemenu | CM149158-1g |
4-methoxy-2-oxoindoline-3-carbaldehyde |
52508-90-4 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A199008960-1g |
4-Methoxy-2-oxoindoline-3-carbaldehyde |
52508-90-4 | 95% | 1g |
$392.98 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737408-1g |
4-Methoxy-2-oxoindoline-3-carbaldehyde |
52508-90-4 | 98% | 1g |
¥3685.00 | 2024-05-10 |
4-Methoxy-2-oxoindoline-3-carbaldehyde Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Methoxy-2-oxoindoline-3-carbaldehyde
4-Methoxy-2-oxoindoline-3-carbaldehyde: A Promising Compound in Biomedical Research
The compound 4-Methoxy-2-oxoindoline-3-carbaldehyde (CAS NO 52508-90-4) has garnered significant attention in the field of biomedical research due to its unique structural features and potential applications. This compound belongs to the class of indoline derivatives, which have been extensively studied for their diverse biological activities. The indoline skeleton, combined with the methoxy group at position 4 and the carbaldehyde group at position 3, renders this compound particularly interesting for researchers exploring antioxidant, anti-inflammatory, and anticancer properties.
Recent studies have highlighted the importance of indoline derivatives in drug discovery. The 2-oxoindoline moiety is known to exhibit significant enzymatic inhibitory activity, particularly against matrix metalloproteinases (MMPs), which are implicated in various diseases such as cancer and inflammatory disorders. Furthermore, the presence of the carbaldehyde group at position 3 introduces additional reactivity, potentially enabling bioconjugation or targeted drug delivery strategies.
One of the most promising aspects of 4-Methoxy-2-oxoindoline-3-carbaldehyde is its antioxidant activity. The compound has been shown to scavenge reactive oxygen species (ROS) effectively, making it a potential candidate for mitigating oxidative stress-related diseases. This property is further enhanced by the methoxy group, which not only contributes to the molecule's solubility but also exhibits mild electron-donating effects, modulating the overall redox balance.
Another area of active research involving this compound is its anti-inflammatory potential. Inflammation is a common pathological process underlying numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative diseases. The indoline core has been demonstrated to interact with COX-2 (cyclooxygenase-2) enzymes, thereby inhibiting prostaglandin synthesis and reducing inflammation. Additionally, the carbaldehyde group may serve as a site for further functionalization, allowing for the development of more potent anti-inflammatory agents.
Recent advancements in drug delivery systems have also explored the potential of 4-Methoxy-2-oxoindoline-3-carbaldehyde as a scaffold for targeted therapy. The molecule's planar structure and functional groups facilitate π-π interactions, which are critical for binding to biomolecular targets such as enzymes, receptors, and ion channels. This structural feature positions the compound as a valuable tool in the development of small-molecule inhibitors with high selectivity and efficacy.
Moreover, the indoline moiety has been implicated in cell cycle regulation. Studies have shown that compounds containing this skeleton can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the MAPK/ERK cascade and PI3K/AKT pathway. The methoxy group at position 4 may further enhance these effects by altering the molecule's pharmacokinetics, thereby improving its bioavailability and therapeutic index.
In summary, 4-Methoxy-2-oxoindoline-3-carbaldehyde (CAS NO 52508-90-4) represents a compelling research subject in the biomedical sciences. Its unique combination of structural features—namely the indoline core, methoxy substitution, and carbaldehyde functionality—positions it as a versatile platform for exploring antioxidant, anti-inflammatory, and anticancer therapies. As our understanding of its biological mechanisms continues to evolve, this compound holds great promise for advancing personalized medicine and addressing unmet medical needs.
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